1-Heptyl-1,4-diazepane

Medicinal Chemistry Building Blocks Quality Control

1-Heptyl-1,4-diazepane (CAS 118157-07-6; MF C12H26N2; MW 198.35) is an N-alkyl-substituted seven-membered diazacycle belonging to the homopiperazine class. The compound features a saturated 1,4-diazepane ring bearing an n-heptyl chain at the N1 position, leaving the N4 position as a free secondary amine available for further derivatization.

Molecular Formula C12H26N2
Molecular Weight 198.35 g/mol
CAS No. 118157-07-6
Cat. No. B6353201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Heptyl-1,4-diazepane
CAS118157-07-6
Molecular FormulaC12H26N2
Molecular Weight198.35 g/mol
Structural Identifiers
SMILESCCCCCCCN1CCCNCC1
InChIInChI=1S/C12H26N2/c1-2-3-4-5-6-10-14-11-7-8-13-9-12-14/h13H,2-12H2,1H3
InChIKeyHGOXOBRAZUAPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Heptyl-1,4-diazepane CAS 118157-07-6: Procurement-Ready N-Alkyl Homopiperazine Building Block for Medicinal Chemistry


1-Heptyl-1,4-diazepane (CAS 118157-07-6; MF C12H26N2; MW 198.35) is an N-alkyl-substituted seven-membered diazacycle belonging to the homopiperazine class [1]. The compound features a saturated 1,4-diazepane ring bearing an n-heptyl chain at the N1 position, leaving the N4 position as a free secondary amine available for further derivatization . The 1,4-diazepane scaffold is recognized as a privileged structure in drug discovery due to its capacity to engage diverse biological targets including orexin receptors, cannabinoid receptors, and T-type calcium channels [2][3]. The heptyl substitution pattern introduces distinct physicochemical properties relative to shorter-chain or unsubstituted analogs that may influence conformational behavior, lipophilicity, and membrane partitioning in downstream applications [4].

Why 1-Heptyl-1,4-diazepane Cannot Be Replaced by Arbitrary N-Alkyl Homopiperazines


Among 1-alkyl-1,4-diazepanes, the length and linearity of the N1 alkyl chain govern both the compound's physicochemical profile and its conformational behavior in target-binding environments. Evidence from N,N-disubstituted-1,4-diazepane orexin receptor antagonist programs demonstrates that the 1,4-diazepane ring adopts distinct low-energy conformations (chair, twist-boat, and boat) that differentially orient pendant substituents for receptor engagement [1]. While this conformational analysis focuses on N1-aryl,N4-alkyl-disubstituted systems, the underlying principle—that the N1 substituent influences the conformational equilibrium of the diazepane ring—supports the expectation that an n-heptyl chain will produce conformational and lipophilicity characteristics distinct from those of methyl, ethyl, or branched-chain analogs [2]. Furthermore, within the broader alkylpiperazine and alkylhomopiperazine chemical space, alkyl chain variation is a demonstrated strategy for modulating fatty acid amide hydrolase (FAAH) enzyme inhibition, underscoring that N-alkyl chain identity is not an interchangeable parameter [3]. Arbitrary substitution with a shorter-chain analog may therefore alter conformational preferences, solubility, membrane permeability, or target-binding orientation in ways that compromise experimental reproducibility in structure-activity relationship (SAR) campaigns.

1-Heptyl-1,4-diazepane Procurement Evidence: Comparative Purity and Scaffold Differentiation Data


1-Heptyl-1,4-diazepane Purity Specification Versus Representative 1-Alkyl Homopiperazine Analogs

Commercial suppliers specify 1-heptyl-1,4-diazepane at 98% purity with accompanying analytical documentation including NMR, HPLC, or GC as per batch certificate . This purity level matches the commercial specification for the widely used analog 1-methyl-1,4-diazepane (CAS 4318-37-0), which is also offered at 98% purity . The n-heptyl-substituted derivative achieves equivalent commercial purity despite increased synthetic complexity associated with the longer alkyl chain, indicating that procurement of this specific N-alkyl chain length does not entail a purity trade-off relative to more common short-chain building blocks.

Medicinal Chemistry Building Blocks Quality Control

Ring Conformational Flexibility of 1,4-Diazepane Scaffold: Implications for Alkyl Chain-Dependent Receptor Binding

Computational conformational analysis of N,N-disubstituted-1,4-diazepanes reveals three energetically accessible ring conformations: chair (lowest energy), twist-boat (~1.2 kcal/mol above chair), and boat (~2.5 kcal/mol above chair) [1]. The energetic accessibility of multiple conformations permits the diazepane ring to adapt its geometry to accommodate different N-substituent orientations in the receptor binding pocket. Although this study evaluated N1-aryl,N4-alkyl systems rather than N1-alkyl monosubstituted analogs, the conformational flexibility of the parent diazepane ring is an intrinsic property of the seven-membered heterocycle that is independent of the specific substituent pattern, establishing that the ring can adopt multiple low-energy states [2]. In monosubstituted 1-alkyl-1,4-diazepanes, the N1 heptyl chain is expected to influence the relative populations of these conformations through steric and solvation effects, a phenomenon that differentiates the heptyl derivative from shorter-chain or unsubstituted analogs.

Orexin Receptor Antagonists Conformational Analysis Structure-Based Drug Design

Aryl 1,4-Diazepane Scaffold Optimization: Class-Level Evidence for N-Alkyl Chain Impact on Drug-Like Parameters

A high-throughput screening campaign identified aryl 1,4-diazepane compounds as potent and selective cannabinoid receptor 2 (CB2) agonists with high selectivity over cannabinoid receptor 1 (CB1) [1]. The initial screening hits exhibited suboptimal drug-like parameters, including low microsomal stability and poor aqueous solubility. Systematic structure-activity relationship (SAR) optimization, which included modification of substituents on the diazepane nitrogen atoms, successfully improved solubility and permeability while retaining CB2 potency and selectivity [2]. Although 1-heptyl-1,4-diazepane is not an aryl-substituted derivative and was not among the specific compounds evaluated, this class-level SAR evidence demonstrates that the identity of the N-substituent on the 1,4-diazepane scaffold is a critical determinant of drug-like physicochemical properties, and that intentional alkyl chain variation is a validated medicinal chemistry strategy within this scaffold class.

CB2 Agonists Structure-Activity Relationship Drug-Like Properties

Structural Differentiation from Piperazine Analog: Ring Size as a Determinant of Conformational and Pharmacological Profile

1-Heptyl-1,4-diazepane (CAS 118157-07-6; MF C12H26N2; MW 198.35; seven-membered diazacycle) is structurally distinguished from its piperazine analog 1-heptylpiperazine (CAS 82502-77-0; MF C11H24N2; MW 184.32; six-membered diazacycle) by the insertion of one additional methylene unit into the ring [1]. This ring expansion alters the conformational landscape from the chair-dominant piperazine system to the multi-conformational 1,4-diazepane system that samples chair, twist-boat, and boat geometries [2]. The resulting differences in nitrogen atom spatial orientation, ring pucker, and basicity profile can materially affect receptor-binding geometry and metabolic stability in ways that are not predictable from piperazine SAR alone. For researchers exploring homopiperazine-based pharmacophores, the seven-membered 1-heptyl-1,4-diazepane provides a distinct chemical space entry point that cannot be accessed using the six-membered piperazine analog.

Homopiperazine Piperazine Ring Expansion

1,4-Diazepane as a Privileged Scaffold: Multi-Target Pharmacological Relevance Versus Unsubstituted Homopiperazine

The 1,4-diazepane (homopiperazine) scaffold is recognized as a privileged structure in medicinal chemistry, capable of engaging diverse biological targets . Unsubstituted 1,4-diazepane (CAS 505-66-8; MF C5H12N2; MW 100.16) serves as a generic starting material requiring subsequent N-alkylation to access pharmacologically relevant derivatives [1]. In contrast, 1-heptyl-1,4-diazepane is pre-functionalized at the N1 position with an n-heptyl chain while retaining the N4 secondary amine as a derivatizable handle . Documented therapeutic applications of 1,4-diazepane derivatives include orexin receptor antagonism (sleep disorders) [2], T-type calcium channel blockade [3], cannabinoid receptor 2 agonism [4], and factor Xa inhibition (anticoagulation) [5]. The pre-installed n-heptyl group offers a specific lipophilic pharmacophore element that can anchor the molecule in hydrophobic receptor subpockets or influence membrane partitioning, a feature absent in the unsubstituted scaffold and distinct from shorter-chain analogs.

Privileged Scaffold Multi-Target Ligands Medicinal Chemistry

In Silico Predicted Lipophilicity of 1-Heptyl-1,4-diazepane: Quantitative LogP Differentiation Versus Shorter Alkyl Chain Analogs

Computational prediction of lipophilicity for 1-heptyl-1,4-diazepane (MF C12H26N2) yields a calculated LogP value of approximately 3.1-3.5 based on atom-based methods [1]. This value can be contextualized against shorter-chain analogs: 1-methyl-1,4-diazepane (MF C6H14N2) with a calculated LogP of approximately 0.8-1.2, and 1-propyl-1,4-diazepane (MF C8H18N2) with a calculated LogP of approximately 1.8-2.2 (estimates based on typical ΔLogP increments of ~0.5 per methylene unit for alkylamines) . The LogP difference of approximately 2-2.5 log units between the heptyl and methyl derivatives corresponds to a predicted >100-fold increase in octanol-water partition coefficient, substantially altering membrane permeability and distribution characteristics. While these are in silico predictions rather than experimental measurements, they quantify the physicochemical differentiation that the n-heptyl chain imparts relative to shorter-chain analogs.

Lipophilicity LogP Physicochemical Properties

1-Heptyl-1,4-diazepane CAS 118157-07-6: Priority Research and Procurement Application Scenarios


Synthesis of N1-Heptyl,N4-Functionalized 1,4-Diazepane Derivatives for GPCR Ligand Development

Medicinal chemistry teams targeting orexin receptors, cannabinoid receptors, or other GPCRs known to accommodate 1,4-diazepane-based ligands can utilize 1-heptyl-1,4-diazepane as a pre-functionalized building block. The free N4 secondary amine enables direct alkylation, acylation, or reductive amination to install aryl, heteroaryl, or additional alkyl groups . The pre-installed n-heptyl chain at N1 provides a defined lipophilic anchor that may engage hydrophobic subpockets identified in orexin receptor antagonist SAR studies and aryl 1,4-diazepane CB2 agonist programs [1], bypassing one synthetic step compared to routes starting from unsubstituted homopiperazine.

Physicochemical Property Screening: Comparative Evaluation of Alkyl Chain Length on Membrane Permeability and Solubility

In ADME and physicochemical property optimization campaigns, 1-heptyl-1,4-diazepane offers a seven-carbon linear alkyl chain for systematic SAR evaluation against shorter-chain analogs (methyl, ethyl, propyl, butyl, pentyl, hexyl). The predicted ~2-log-unit LogP increase relative to the methyl analog provides a quantifiable lipophilicity differentiation for studying chain length effects on membrane permeability (PAMPA or Caco-2 assays), aqueous solubility, and microsomal stability. The 98% commercial purity with analytical documentation [1] supports reproducible physiochemical measurements across different alkyl chain variants.

Homopiperazine versus Piperazine Scaffold Comparison Studies in Receptor Binding and Selectivity Profiling

For research programs investigating the pharmacological consequences of diazacycle ring expansion, 1-heptyl-1,4-diazepane (seven-membered homopiperazine; MW 198.35) provides a direct comparator to 1-heptylpiperazine (six-membered piperazine; MW 184.32; CAS 82502-77-0) . The conformational flexibility of the 1,4-diazepane ring—which samples chair, twist-boat, and boat geometries within ~2.5 kcal/mol [1]—contrasts with the chair-dominant piperazine system, enabling evaluation of ring size effects on target binding affinity, selectivity, and metabolic stability. This head-to-head comparison scenario is particularly relevant for FAAH inhibitor programs where both alkylpiperazine and alkylhomopiperazine derivatives are documented pharmacophores .

Derivatization at N4 for Parallel Library Synthesis and SAR Exploration

Combinatorial chemistry and parallel synthesis workflows can employ 1-heptyl-1,4-diazepane as a common N1-heptyl intermediate for generating diverse N4-substituted libraries. The 98% purity specification with accompanying NMR/HPLC/GC analytical documentation ensures batch-to-batch consistency in library production. The retained N4 secondary amine is amenable to a broad range of derivatization chemistries, including amide bond formation, sulfonylation, urea synthesis, and N-alkylation, enabling rapid exploration of N4 substituent SAR while holding the N1 heptyl pharmacophore element constant. This scenario is directly informed by the class-level SAR evidence that N-substituent optimization on 1,4-diazepane scaffolds improves drug-like parameters [1].

Quote Request

Request a Quote for 1-Heptyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.